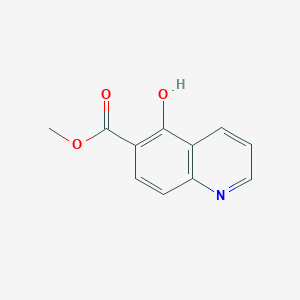

Methyl 5-hydroxyquinoline-6-carboxylate

Overview

Description

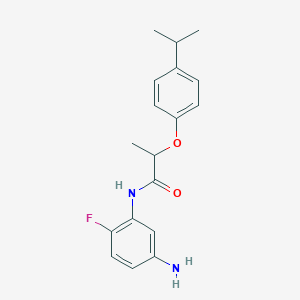

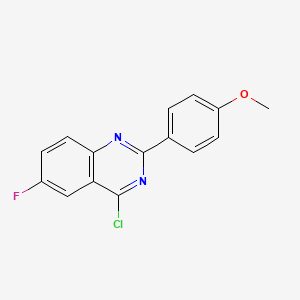

Methyl 5-hydroxyquinoline-6-carboxylate is a chemical compound with the molecular formula C11H9NO3 . It falls under the category of esters . The molecular weight of this compound is approximately 203.196 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years . Traditional and green synthetic approaches have been explored, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis . The use of α,β-unsaturated aldehydes has been highlighted in the synthesis of quinoline and its hydrogenated derivatives .Molecular Structure Analysis

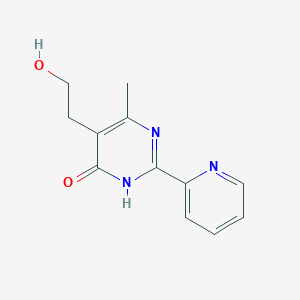

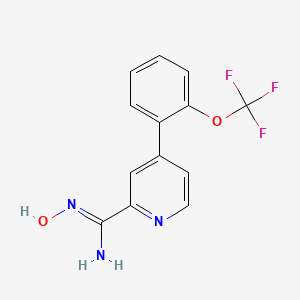

The molecular structure of this compound is characterized by the presence of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, are known to undergo various chemical reactions . These reactions include nucleophilic and electrophilic substitution reactions . The use of α,β-unsaturated aldehydes in the synthesis of quinoline and its derivatives has been reported .Scientific Research Applications

Synthesis, Spectroscopic Characterization, and Thermal Studies

- A novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), was synthesized, and its metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) were prepared. These compounds, including Methyl 5-hydroxyquinoline-6-carboxylate, were investigated through physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques. They exhibited in vitro antimicrobial activity against several bacteria strains and fungi (K. Patel & H. S. Patel, 2017).

Electrochemistry and Spectroelectrochemistry

- Hydroxyquinoline carboxylic acids, including 2-methyl-5-hydroxyquinoline-6-carboxylic acid, underwent a detailed study of their oxidation mechanism in an aprotic environment. Techniques like cyclic voltammetry, controlled potential electrolysis, in situ UV-vis, IR spectroelectrochemistry, and HPLC-MS/MS were used. The study revealed unexpected protonation of the nitrogen atom in the heterocycle of hydroxyquinolines during the oxidation process, providing insights into the electron transfer efficiency of hydroxyquinolines in biosystems (R. Sokolová et al., 2015).

Photolabile Protecting Group for Carboxylic Acids

- Brominated hydroxyquinoline was developed as a photolabile protecting group for carboxylic acids, showing greater efficiency and sensitivity to multiphoton-induced photolysis than previous compounds. It was found useful as a caging group for biological messengers due to its increased solubility and low fluorescence (O. Fedoryak & T. M. Dore, 2002).

Antidyslipidemic and Antioxidative Activities

- 8-Hydroxyquinoline derivatives exhibited significant in vitro antioxidant activities and in vivo antidyslipidemic activities. These derivatives represent a new class of promising leads in the therapeutic field (K. Sashidhara et al., 2009).

Antimicrobial Agents

- Novel derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate were synthesized and showed significant to moderate antimicrobial activity against various bacteria and fungi (Shawkat A. Abdel-Mohsen, 2014).

Properties

IUPAC Name |

methyl 5-hydroxyquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-4-5-9-7(10(8)13)3-2-6-12-9/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMXNUCGQSHTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)N=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,4H,5H,6H-furo[3,2-b]pyridin-2-one](/img/structure/B1451178.png)

![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)

![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)

![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)

![2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1451188.png)

![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)